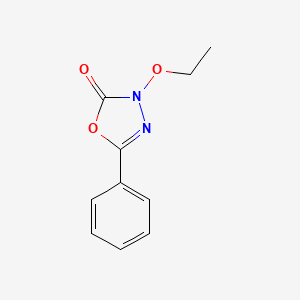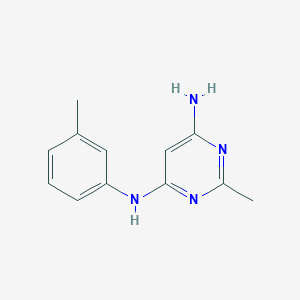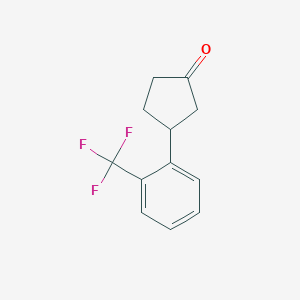
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where cobalt is in the +3 oxidation state and is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone ligand. This compound is known for its stability and is widely used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cobalt salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method includes dissolving cobalt(III) chloride in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The reaction mixture is stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
化学反应分析
Types of Reactions
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where cobalt(III) is reduced to cobalt(II).
Reduction: It can also undergo reduction reactions, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) complexes, while reduction can produce cobalt(II) or even cobalt(0) species.
科学研究应用
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and electronic components.
作用机制
The mechanism of action of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack. The 2,2,6,6-tetramethylheptane-3,5-dione ligand stabilizes the cobalt center and enhances its reactivity.
相似化合物的比较
Similar Compounds
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high oxidation state and stability. Unlike its nickel and copper counterparts, the cobalt complex exhibits distinct redox properties and higher catalytic activity in certain reactions. The iron complex, while similar, often shows different reactivity patterns due to the different electronic configuration of iron.
属性
分子式 |
C33H57CoO6 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI 键 |
VHYLFWHEKGBCBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
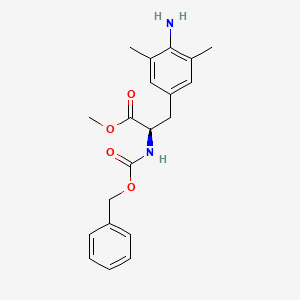

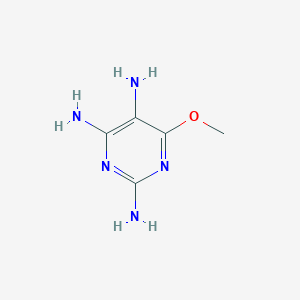
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)

![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
